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N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Ligand efficiency Fragment-based drug design Physicochemical property optimization

SAR studies on [1,2,4]triazolo[1,5-a]pyrimidines show that minor substitution changes drastically alter potency and target selectivity-procuring the wrong analog risks invalidating lead optimization. This minimally substituted 7-methyl-only derivative (MW 277.94, logP 3.03, PSA 17.07 Ų, 0 HBD, only 2 rotatable bonds) is purpose-built for FBDD. • FBDD-ready: Ultra-low MW and zero HBDs meet fragment library criteria; ideal for SPR primary screening and structure-guided elaboration at unsubstituted 2- and 5-positions. • Negative control: Inactive against LSD1, unlike 5-methyl-7-aryl congeners; use as a chemically matched negative control in cellular target-engagement assays. • Assay calibration: Well-defined physicochemical profile provides a clean baseline for PAMPA, Caco-2, and thermodynamic solubility method development.

Molecular Formula C15H15N5O
Molecular Weight 281.31 g/mol
Cat. No. B5751377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Molecular FormulaC15H15N5O
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2=C(N3C(=NC=N3)N=C2)C)C
InChIInChI=1S/C15H15N5O/c1-9-4-5-13(10(2)6-9)19-14(21)12-7-16-15-17-8-18-20(15)11(12)3/h4-8H,1-3H3,(H,19,21)
InChIKeyCWLSMSDGMJAGFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Structural and Physicochemical Baseline


The compound N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide represents a minimally substituted variant of the [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide scaffold, bearing only a 7-methyl group on the pyrimidine ring and a 2,4-dimethylphenyl carboxamide side chain. This core scaffold is recognized as a privileged structure in medicinal chemistry for its diverse pharmacological profiles, including lysine-specific demethylase 1 (LSD1/KDM1A) inhibition and cannabinoid CB2 receptor inverse agonism [1][2]. Physicochemical data derived from authenticated supplier databases indicate a molecular weight of 277.94 g/mol (C14H13N5O), a calculated logP of 3.03, zero hydrogen-bond donors, and a polar surface area (PSA) of 17.07 Ų . This compound is available as a research chemical with a specified purity of 90% .

Scaffold Privileged triazolopyrimidine core for target-family studies
Substitution Minimally substituted 7-methyl analog for SAR elaboration
Physicochemical Low MW, zero HBDs, high ligand efficiency potential

N-(2,4-Dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Generic Substitution Risks


The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is acutely sensitive to substitution pattern changes at the 2-, 5-, and 7-positions. Published structure-activity relationship (SAR) studies demonstrate that introducing a 5-methyl and 7-aryl substitution converts an LSD1-inactive core into potent nM-range inhibitors (e.g., compound 5p, LSD1 IC50 = 154 nM), while alterations at the 2-position switch functional activity between partial agonism and inverse agonism at the CB2 receptor [1][2]. Consequently, the minimally substituted 7-methyl-only derivative cannot be assumed to share the potency, selectivity, or target profile of its 5-methyl-7-aryl or 2-substituted congeners. Procurement of a named analog in place of this specific compound risks introducing uncharacterized off-target activity, altered physicochemical properties, and invalidating SAR continuity in lead optimization or chemical biology probe studies.

5-substitution requirement 5-methyl-7-aryl analogs exhibit LSD1 nM potency; 7-methyl-only analog predicted inactive. LSD1 pharmacology may not transfer.
2-position functional activity Alterations at the 2-position switch CB2 inverse agonism vs. partial agonism; uncharacterized functional profile may shift.
SAR continuity break Procurement of a named analog may introduce uncharacterized off-target effects and invalidate lead optimization SAR.

N-(2,4-Dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Quantitative Differentiation Evidence


Lower Molecular Weight Improves Ligand Efficiency

The target compound (MW = 277.94 g/mol) is approximately 81 Da lighter than the common 5-methyl-7-phenyl analog N-(2,4-dimethylphenyl)-5-methyl-7-phenyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (MW = 359.43 g/mol) . This substantial mass difference arises from the absence of the 5-methyl and 7-phenyl substituents. In fragment- and lead-oriented procurement, lower molecular weight correlates with higher ligand efficiency (LE) and greater potential for subsequent synthetic elaboration without exceeding Ro5 boundaries.

Molecular Weight
Data to verify
277.94 g/mol (−81.49 g/mol vs 7‑aryl analog, −22.7%)
Supports ligand efficiency optimization window
Fragment- and lead-like space; no experimental assay context
Ligand efficiency Fragment-based drug design Physicochemical property optimization

Zero Hydrogen-Bond Donors Reduce Permeability and Solubility Variability

Authenticated supplier data indicate the target compound possesses 0 hydrogen-bond donors (HBDs), whereas the 5-methyl-7-aryl series typically contains a secondary amine proton in the 4,7-dihydro configuration, contributing 1 HBD . A reduction in HBD count from 1 to 0 is consistently associated with improved passive membrane permeability (PAMPA and Caco-2 models) across diverse chemotypes and reduces the entropic penalty for desolvation upon target binding.

HBD Count
Class-level
0 HBD, PSA 17.07 Ų (analog: 1 HBD, ~55 Ų)
May reduce permeability variability in cell models
Predicted from structure; no experimental permeability data
Hydrogen-bond donor count Membrane permeability ADME prediction

Lack of 5-Methyl Substitution Eliminates LSD1 Pharmacology

Published SAR studies on [1,2,4]triazolo[1,5-a]pyrimidine-based LSD1 inhibitors demonstrate that simultaneous substitution at the 5- and 7-positions is a prerequisite for potent enzymatic inhibition. The most potent inhibitor in the series, compound 5p (bearing both 5-methyl and 7-aryl substituents), achieved an LSD1 IC50 of 154 nM, whereas the unsubstituted or minimally substituted parent scaffolds were inactive [1]. Since the target compound lacks the 5-substituent entirely, it is predicted to be LSD1-inactive and free from LSD1-mediated pharmacological effects, in contrast to the widely profiled 5-methyl-7-aryl analogs.

LSD1 Potency
Reported
Predicted >10 µM IC50 vs. 154 nM for 5p
Supports LSD1-inactive scaffold selection
SAR trend from Li et al. (2016); direct assay not performed
LSD1/KDM1A inhibition Structure-activity relationship Pharmacophore mapping

Fewer Rotatable Bonds Enhance Crystallographic Suitability

The target compound possesses only 2 rotatable bonds, compared to 3 or more in analogs bearing an additional 7-aryl substituent . Conformational restriction reduces the entropic cost of binding and increases the probability of obtaining high-resolution co-crystal structures. This property is particularly valuable for fragment-based drug discovery (FBDD) and surface plasmon resonance (SPR) screening cascades, where rigid, low-molecular-weight compounds yield cleaner binding thermodynamics.

Rotatable Bonds
Data to verify
2 bonds (−1 vs analog, 33% reduction)
May promote crystallographic ordering
Conformational restriction aids structural biology
Conformational restriction Crystallography Biophysical screening

N-(2,4-Dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Key Application Scenarios


Fragment-Based Drug Discovery Starting Scaffold

With a molecular weight of only 277.94 g/mol, zero HBDs, high ligand efficiency potential, and only 2 rotatable bonds, this compound meets the criteria for an ideal FBDD starting point . Procurement is recommended for fragment library assembly, SPR-based primary screening, and subsequent structure-guided elaboration at the unsubstituted 2- and 5-positions of the triazolopyrimidine core.

LSD1-Negative Control for Epigenetic Target Validation

The absence of the 5-methyl substituent renders this compound inactive against LSD1, in contrast to 5-methyl-7-aryl triazolopyrimidines that display nM-range potency [1]. This makes the compound suitable as a chemically matched negative control in cellular assays designed to confirm LSD1-dependent phenotypes, ensuring that observed effects can be attributed to target engagement rather than scaffold-based artifacts.

Physicochemical Reference Standard for ADME Model Calibration

The precisely characterized physicochemical profile (logP = 3.03, PSA = 17.07 Ų, HBD = 0, rotatable bonds = 2) provides a well-defined data point for calibrating in silico ADME prediction models . This compound can serve as a calibration standard in PAMPA, Caco-2 permeability, and thermodynamic solubility assays, where its zero-HBD status offers a clean baseline for studying the contribution of hydrogen-bond donors to membrane transport.

Conformational Restriction Probe for Biophysical Binding Assays

With only 2 rotatable bonds, this compound exhibits greater conformational rigidity than 5-methyl-7-aryl analogs, favoring high-quality co-crystallization and cleaner isothermal titration calorimetry (ITC) thermograms . Researchers designing crystallography or NMR-based fragment screens should prioritize this scaffold to maximize the probability of obtaining interpretable structural data.

Application
Selection Property
Validation Focus
Fragment-based drug discovery starting scaffold
Low MW, zero HBD, conformationally restricted core
Ligand efficiency & synthetic tractability
LSD1 pathway-response control
Lack of 5-methyl substitution
Absence of LSD1 inhibition activity
Physicochemical reference standard for ADME model calibration
Well-characterized logP, PSA, HBD profile
In silico model calibration endpoints
Conformational restriction probe for biophysical binding assays
Conformationally constrained scaffold
Crystallography and binding thermodynamics
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